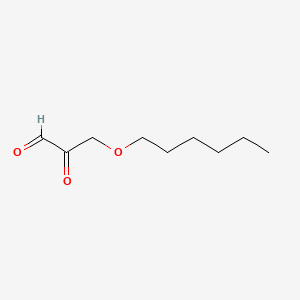

3-(Hexyloxy)-2-oxopropionaldehyde

Description

General Overview of α-Keto Aldehyde Chemistry

α-Keto aldehydes, also known as 1,2-dicarbonyl compounds, are organic molecules that feature a ketone carbonyl group directly adjacent (in the alpha position) to an aldehyde carbonyl group. msu.eduquora.com This proximity of two carbonyl groups within the same molecule gives rise to unique chemical properties and reactivity. The functional group can be described by the structure R-C(=O)CHO, where 'R' represents a hydrogen atom or an organic substituent. wikipedia.org

The chemistry of α-keto aldehydes is dominated by the electrophilic nature of the two carbonyl carbons. The carbon-oxygen double bond in a carbonyl group is polar, with the oxygen atom being more electronegative, which results in a partial positive charge on the carbon atom. msu.edu In α-keto aldehydes, this effect is amplified, making both carbonyl carbons susceptible to attack by nucleophiles—species that are electron-rich. ncert.nic.in Aldehydes are generally more reactive in nucleophilic addition reactions than ketones, partly because they are less sterically hindered. ncert.nic.inlibretexts.org

A key characteristic of aldehydes and ketones with a hydrogen atom on the alpha-carbon is their ability to undergo keto-enol tautomerism. wikipedia.orgbritannica.com This is an equilibrium between the keto form (containing the C=O double bond) and the enol form (containing a C=C double bond and a hydroxyl group). britannica.com This tautomerism is significant because many reactions of carbonyl compounds proceed through the enol form. britannica.com

Furthermore, the hydrogen atom attached to the carbon between the two carbonyl groups in many α-keto aldehydes is particularly acidic. This increased acidity is due to the electron-withdrawing effect of both adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base (enolate). wikipedia.orgncert.nic.in This acidity facilitates a variety of reactions at the α-carbon, such as halogenation and aldol (B89426) condensations. ncert.nic.inleah4sci.com Common reactions for this class of compounds include oxidation, reduction, and nucleophilic additions, such as the formation of hemiacetals, acetals, and imines. msu.edulibretexts.orgbritannica.com

Structural Classification of 3-(Hexyloxy)-2-oxopropionaldehyde within the α-Keto Aldehyde Class

3-(Hexyloxy)-2-oxopropionaldehyde is a specific member of the α-keto aldehyde class. Its structure is defined by a three-carbon propionaldehyde (B47417) backbone. The nomenclature indicates the presence of key functional groups at specific positions:

An aldehyde group (-CHO) is located at position 1, defining the molecule as an aldehyde.

An oxo group (=O) , indicating a ketone, is at position 2. The placement of this ketone adjacent to the aldehyde group at position 1 confirms its classification as an α-keto aldehyde.

A hexyloxy group (-O-(CH₂)₅CH₃) is attached to the carbon at position 3. This is an ether linkage, where a hexyl group is bonded to the main chain via an oxygen atom.

The molecule's structure can be written as CH₃(CH₂)₅OCH₂C(=O)CHO. It possesses the characteristic vicinal dicarbonyl moiety of α-keto aldehydes, which is the primary determinant of its chemical reactivity. The presence of the hexyloxy group, a relatively long alkyl ether chain, adds to the molecule's size and influences its physical properties, such as solubility and boiling point.

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(Hexyloxy)-2-oxopropionaldehyde |

| Molecular Formula | C₉H₁₆O₃ |

| Structural Features | α-Keto aldehyde, Ether |

The table below outlines the key structural components and their positions as dictated by the compound's name.

| Position | Functional Group/Substituent | Significance |

|---|---|---|

| 1 | Aldehyde (-CHO) | Primary functional group; highly reactive electrophilic center. |

| 2 | Ketone (C=O) | Second carbonyl group, alpha to the aldehyde; defines it as an α-keto aldehyde. |

| 3 | Hexyloxy (-OC₆H₁₃) | An ether linkage that influences physical properties like lipophilicity. |

Structure

3D Structure

Properties

CAS No. |

93892-08-1 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-hexoxy-2-oxopropanal |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-12-8-9(11)7-10/h7H,2-6,8H2,1H3 |

InChI Key |

DGWQOGPDRHHXCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCC(=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for α Keto Aldehydes with Ether Substituents

Established Synthetic Pathways for α-Keto Aldehydes

The synthesis of α-keto aldehydes can be achieved through several established chemical and biochemical routes. These methods often involve the controlled oxidation of precursors or the strategic formation of the dicarbonyl moiety through condensation and rearrangement reactions.

Oxidation-Based Approaches for Aldehyde Generation

A primary route to α-keto aldehydes involves the oxidation of suitable precursors. The selective oxidation of α-hydroxy ketones is a particularly effective strategy. For instance, a method utilizing a Cu(I) catalyst with oxygen as the oxidant has been shown to efficiently convert a range of α-hydroxy ketones to their corresponding α-keto aldehydes with yields of up to 87%. rsc.orgrsc.org This approach is noted for its use of a cost-effective catalyst and an environmentally benign oxidant. rsc.org

Other oxidation methods reported for the synthesis of α-keto aldehydes from α-hydroxy ketones include the use of 2-iodoxybenzoic acid (IBX) or a Fe(OAc)₂/TEMPO/O₂ system. rsc.org However, the use of stoichiometric amounts of expensive or hazardous reagents can limit the practical application of some of these methods. rsc.org A more recent development involves the two-phase oxidation of sulfoxonium ylides with Oxone, which provides a route to α-monosubstituted benzylglyoxals, a class of α-keto aldehydes not readily accessible through classical oxidation of methyl ketones. chemrxiv.org

Condensation and Rearrangement Reactions for α-Keto Aldehydes

Condensation reactions, such as the aldol (B89426) condensation and its variants, are fundamental to the formation of carbon-carbon bonds and can be employed in the synthesis of precursors to α-keto aldehydes. libretexts.orgncert.nic.in The Claisen-Schmidt condensation, for example, involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens, leading to the formation of α,β-unsaturated carbonyl compounds which can be further functionalized. jove.com These condensation reactions provide a versatile platform for constructing the carbon skeleton of the target molecule.

Rearrangement reactions also offer a pathway to α-keto aldehydes and their precursors. The α-ketol rearrangement, an acid- or base-catalyzed 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, is a reversible process that favors the formation of the more stable isomeric product. wikipedia.orgorganicreactions.orgresearchgate.net This rearrangement can be a key step in the synthesis of complex cyclic and acyclic α-hydroxy ketones. nih.govbeilstein-journals.org The direction of the rearrangement is thermodynamically controlled, which can be a limitation if the desired isomer is less stable. wikipedia.org

Biocatalytic Synthesis Approaches for Aldehydes and α-Hydroxyketones

Biocatalysis has emerged as a powerful tool for the synthesis of chiral α-hydroxy ketones, which are immediate precursors to α-keto aldehydes. uni-duesseldorf.de Several biocatalytic approaches have been developed:

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Lyases: These enzymes catalyze the umpolung carboligation of aldehydes, leading to the formation of enantiopure α-hydroxy ketones from inexpensive starting materials. nih.govacs.org

Hydrolases: Lipases can be used for the kinetic resolution of racemic α-hydroxy ketones, although this method is limited to a theoretical maximum yield of 50%. nih.govacs.org

Whole-Cell Redox Processes: Microorganisms can be used to catalyze the reduction of diketones or the selective oxidation of vicinal diols to produce enantiopure α-hydroxy ketones. nih.govacs.orgnih.gov

Transketolase variants have also been shown to catalyze the acyloin condensation of two aliphatic aldehydes, offering an atom-economical route to α-hydroxyketones. rsc.org These biocatalytic methods offer high chemo-, regio-, and stereoselectivity, which are often difficult to achieve with traditional chemical methods. uni-duesseldorf.de

Targeted Synthesis of 3-(Hexyloxy)-2-oxopropionaldehyde and Analogous Structures

The synthesis of the specific molecule, 3-(hexyloxy)-2-oxopropionaldehyde, would require a strategy that effectively introduces the hexyloxy moiety at the C3 position. While no direct synthesis is reported in the reviewed literature, established methods for analogous structures can be adapted.

Strategies for Incorporating Alkoxy Moieties in α-Keto Aldehyde Synthesis

The introduction of an alkoxy group, such as a hexyloxy group, can be achieved at different stages of the synthetic sequence.

One approach involves starting with a precursor that already contains the ether linkage. For example, the aldol condensation of an aryl or hetaryl aldehyde with a 2-alkoxyacetaldehyde can produce 2-alkoxy-3-aryl(hetaryl)propenals. researchgate.net A similar strategy could be envisioned for the synthesis of 3-(hexyloxy)-2-oxopropionaldehyde, potentially starting from hexyloxyacetaldehyde.

Alternatively, the alkoxy group can be introduced via nucleophilic substitution or addition reactions. The synthesis of α-alkoxy ketones can be achieved through the oxidative C-O bond formation, for instance, by the photoredox-mediated intermolecular trapping of alkoxyl radicals by silyl (B83357) enol ethers. organic-chemistry.org Copper(I) alkoxides have also been utilized to form alkyl aryl ethers from aryl halides under mild conditions. harvard.edu A one-pot reductive etherification of aldehydes and ketones has also been developed, which could be a potential route for introducing the hexyloxy group. researchgate.netrsc.org

The synthesis of 5-alkoxymethyluracil analogues has been achieved through various methods, including the reaction of carbonium cation intermediates with alcohols, which could be a conceptually similar approach for introducing the hexyloxy group onto a suitable three-carbon backbone. beilstein-journals.org

Specific Challenges in α-Keto Aldehyde Functionalization

The functionalization of α-keto aldehydes presents several challenges due to the presence of two reactive carbonyl groups.

Regioselectivity: Directing a reaction to either the ketone or the aldehyde carbonyl can be difficult. The aldehyde is generally more electrophilic and more susceptible to nucleophilic attack than the ketone. ncert.nic.inuomus.edu.iq

Stability: α-Keto aldehydes can be prone to polymerization or other side reactions. They are often isolated as their more stable hydrates. rsc.org

Protecting Groups: The synthesis may require a careful strategy of protecting one carbonyl group while reacting the other. The functionalization of peptides and proteins with aldehyde or keto groups often involves the use of masked aldehyde precursors like N-methyl thiazolidine (B150603) to avoid unwanted reactions. researchgate.net

Umpolung Strategies: Overcoming the natural reactivity of the carbonyl group often requires umpolung strategies, where the polarity of the functional group is reversed. acs.org For instance, the formation of a dithiane from an aldehyde allows for deprotonation at the former carbonyl carbon, enabling it to act as a nucleophile. google.com

The synthesis of 3-(hexyloxy)-2-oxopropionaldehyde would likely involve navigating these challenges, possibly through a multi-step sequence involving protection, selective functionalization, and deprotection steps.

Compound List

| Compound Name |

| 2-Iodoxybenzoic acid |

| 3-(Hexyloxy)-2-oxopropionaldehyde |

| Aldol |

| Benzylglyoxals |

| Dithiane |

| Ethanal |

| Hexyloxyacetaldehyde |

| Ketol |

| N-methyl thiazolidine |

| Oxone |

| Propanal |

| Sulfoxonium ylides |

| TEMPO |

Interactive Data Tables

Table 1: Oxidation of α-Hydroxy Ketones to α-Keto Aldehydes

| Catalyst/Reagent | Oxidant | Substrate Scope | Yield (%) | Reference |

| Cu(I) | O₂ | Aromatic and aliphatic α-hydroxy ketones | up to 87 | rsc.org, rsc.org |

| IBX | - | α-Hydroxy ketones | - | rsc.org |

| Fe(OAc)₂/TEMPO | O₂ | α-Hydroxy ketones | - | rsc.org |

| Oxone | - | Sulfoxonium ylides | - | chemrxiv.org |

Table 2: Biocatalytic Synthesis of α-Hydroxy Ketones

| Enzyme Class | Reaction Type | Substrates | Product | Key Features | Reference |

| ThDP-dependent lyases | Carboligation | Aldehydes | Enantiopure α-hydroxy ketones | High enantiomeric excess | nih.gov, acs.org |

| Hydrolases (Lipases) | Kinetic Resolution | Racemic α-hydroxy ketones | Enantioenriched α-hydroxy ketones | Max. 50% theoretical yield | nih.gov, acs.org |

| Aldo-keto reductases | Reduction | Diketones | Enantiopure α-hydroxy ketones | High regio- and stereoselectivity | nih.gov |

| Transketolase variants | Acyloin condensation | Aliphatic aldehydes | α-Hydroxyketones | Atom economical | rsc.org |

Chemical Reactivity and Mechanistic Transformations of 3 Hexyloxy 2 Oxopropionaldehyde

Electrophilic Nature of the α-Keto Aldehyde Moiety

The defining feature of 3-(Hexyloxy)-2-oxopropionaldehyde is its vicinal aldehyde and ketone groups. The carbon atoms of both carbonyls are electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. pressbooks.publnct.ac.insavemyexams.com This electron deficiency makes them susceptible to attack by nucleophiles. Generally, aldehydes are more reactive towards nucleophilic attack than ketones for both steric and electronic reasons. ncert.nic.inopenstax.orglibretexts.org The single hydrogen atom attached to the aldehyde's carbonyl carbon presents less steric hindrance compared to the two carbon substituents on a ketone. openstax.org Electronically, the two alkyl groups on a ketone stabilize the partial positive charge on the carbonyl carbon more effectively than the single alkyl group on an aldehyde, thus reducing its electrophilicity. ncert.nic.inlibretexts.org

The most characteristic reaction of aldehydes and ketones is nucleophilic addition. pressbooks.pubopenstax.org A nucleophile attacks the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³ and forming a tetrahedral alkoxide intermediate. ncert.nic.inopenstax.org This intermediate is then typically protonated to yield an alcohol. openstax.orglibretexts.org

In the case of 3-(Hexyloxy)-2-oxopropionaldehyde, nucleophilic attack will preferentially occur at the more reactive aldehyde carbon. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will add irreversibly. pressbooks.pubmasterorganicchemistry.com Weaker nucleophiles, like cyanide or water, can also add, often in a reversible manner. masterorganicchemistry.com For example, reaction with hydrogen cyanide (typically generated in situ from NaCN and acid) yields a cyanohydrin. ncert.nic.inchemguide.co.uk

Below is a table summarizing potential nucleophilic addition reactions.

| Nucleophile (:Nu) | Reagent Example | Product Type (after protonation) |

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Diol |

| Alkyl Group (R⁻) | Grignard Reagent (RMgX) | Secondary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Aqueous Acid/Base | Hydrate (Gem-diol) |

| Alcohol (ROH) | Methanol (CH₃OH) in Acid | Hemiacetal / Acetal |

Aldol (B89426) and related condensation reactions are fundamental carbon-carbon bond-forming processes for carbonyl compounds that possess at least one α-hydrogen. ncert.nic.inlibretexts.org The acidity of these α-hydrogens is a result of the powerful electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.in 3-(Hexyloxy)-2-oxopropionaldehyde has an acidic proton at the α-carbon (the carbon between the ether linkage and the ketone group), enabling it to form an enolate ion in the presence of a base. sciencequery.commagritek.com

This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. iitk.ac.inwikipedia.org This can lead to self-condensation or crossed-aldol reactions. Given the two distinct carbonyl groups (aldehyde and ketone), a self-condensation reaction could theoretically proceed in different ways, though the greater electrophilicity of the aldehyde makes it the more likely acceptor for the enolate. wikipedia.org The initial product is a β-hydroxy carbonyl compound, which can subsequently dehydrate, especially with heating, to form an α,β-unsaturated carbonyl compound. ncert.nic.inwikipedia.org

The table below outlines possible aldol reaction scenarios.

| Enolate Source (Nucleophile) | Carbonyl Acceptor (Electrophile) | Initial Product Type |

| 3-(Hexyloxy)-2-oxopropionaldehyde | 3-(Hexyloxy)-2-oxopropionaldehyde | β-Hydroxy-α-keto aldehyde dimer |

| 3-(Hexyloxy)-2-oxopropionaldehyde | Acetone | β-Hydroxy-α-keto aldehyde |

| Acetone | 3-(Hexyloxy)-2-oxopropionaldehyde | γ-(Hexyloxy)-β-hydroxy-γ-keto-pentanal |

Reactivity at the α-Carbon and Neighboring Ether Linkage

Beyond the carbonyl groups, the α-carbon and the adjacent ether linkage also contribute to the compound's reactivity profile.

Aldehydes and ketones with α-hydrogens can undergo substitution at the α-position, most commonly halogenation. libretexts.orgwikipedia.orgidc-online.com The reaction can be catalyzed by either acid or base and proceeds through an enol or enolate intermediate, respectively. wikipedia.orgvanderbilt.edu In an acidic medium, the carbonyl oxygen is protonated, facilitating the formation of a nucleophilic enol tautomer which then attacks the halogen (e.g., Br₂). libretexts.orgmasterorganicchemistry.com The rate of reaction is often dependent on the rate of enolization and not the halogen concentration. vanderbilt.edu Under basic conditions, a base abstracts an α-proton to form the more nucleophilic enolate ion, which then reacts with the electrophilic halogen. wikipedia.org For 3-(Hexyloxy)-2-oxopropionaldehyde, halogenation will occur at the C3 position, replacing the hydrogen with a halogen atom.

The classical Acyloin condensation involves the reductive coupling of two carboxylic esters using metallic sodium to produce an α-hydroxyketone (an acyloin). wikipedia.orgorganic-chemistry.org While 3-(Hexyloxy)-2-oxopropionaldehyde is not an ester and thus does not undergo a classic acyloin condensation, related reductive coupling reactions of aldehydes and ketones can achieve similar transformations. Transition metals like nickel, ruthenium, or copper can catalyze the reductive coupling of aldehydes and ketones. rsc.orgacs.org For instance, the aldehyde group of 3-(Hexyloxy)-2-oxopropionaldehyde could be reductively coupled to form a dimer featuring a 1,2-diol structure adjacent to the two ketone functionalities. Hydrogen-mediated reductive coupling is another modern approach to link aldehydes and other unsaturated systems. nih.gov

The α-ketol rearrangement is an isomerization of an α-hydroxy ketone or aldehyde, induced by acid or base, involving a 1,2-migration of an alkyl or aryl group. wikipedia.orgorganicreactions.org The reaction is reversible and driven by the formation of the more thermodynamically stable isomer. organicreactions.orgresearchgate.net An α-hydroxy aldehyde, which can be formed by the nucleophilic addition of a hydride to the ketone function of 3-(Hexyloxy)-2-oxopropionaldehyde, is a prime substrate for this rearrangement. wikipedia.org Such α-hydroxy aldehydes often have a strong thermodynamic preference to rearrange to the corresponding ketols. wikipedia.org

A related transformation is the α-iminol rearrangement. Condensation of the ketone group in 3-(Hexyloxy)-2-oxopropionaldehyde with a primary amine would form an α-imino alcohol. This can then rearrange under acid or base catalysis to an α-amino ketone. nih.govd-nb.info This rearrangement is often thermodynamically favorable, especially in the presence of a Brønsted acid which can protonate the resulting amine product and drive the reaction to completion. nih.govd-nb.info

Oxidation and Reduction Pathways of α-Keto Aldehydes

The dual carbonyl functionality of α-keto aldehydes like 3-(hexyloxy)-2-oxopropionaldehyde allows for a range of oxidation and reduction reactions, often with selectivity for one of the carbonyl groups.

The oxidation of α-keto aldehydes can be achieved through various methods. One efficient approach involves the use of copper(I) catalysts with oxygen as the oxidant to convert α-hydroxy ketones into α-keto aldehydes. rsc.orgrsc.org While 3-(hexyloxy)-2-oxopropionaldehyde is already an α-keto aldehyde, this methodology highlights the stability of this functional group under certain oxidative conditions. Further oxidation of the aldehyde group to a carboxylic acid can also occur. For instance, cyanide has been shown to catalyze the oxidation of the α-ketoaldehyde phenylglyoxal. nih.gov Additionally, a copper-catalyzed tandem oxidation-intramolecular Cannizzaro reaction can transform α-hydroxyketones into α-hydroxyesters, proceeding through a glyoxal (B1671930) intermediate. researchgate.net

The reduction of α-keto aldehydes can yield a variety of products depending on the reducing agent and reaction conditions. The aldehyde or ketone moiety can be selectively reduced. For example, ammonia (B1221849) borane (B79455) in water is a highly effective and chemoselective reducing agent for carbonyl compounds, capable of reducing aldehydes and ketones to their corresponding alcohols. rsc.org This method is compatible with various functional groups, suggesting it could selectively reduce one of the carbonyls in 3-(hexyloxy)-2-oxopropionaldehyde.

Sodium borohydride (NaBH₄) is another common reducing agent that converts aldehydes to primary alcohols and ketones to secondary alcohols. masterorganicchemistry.com In the case of α,β-unsaturated ketones, the selectivity of NaBH₄ can sometimes lead to the reduction of the carbon-carbon double bond. masterorganicchemistry.com For α-keto aldehydes, the relative reactivity of the aldehyde and ketone will influence the product distribution. The reduction of α-keto esters with ammonia borane has been shown to selectively yield α-hydroxy esters, whereas sodium borohydride tends to produce diols. rsc.org This suggests that the choice of reducing agent is critical for controlling the outcome of the reduction of 3-(hexyloxy)-2-oxopropionaldehyde.

Hydrogenation reactions catalyzed by transition metals, such as rhodium(I), can also be employed for the reductive condensation of α-keto aldehydes. nih.gov Furthermore, Raney nickel-catalyzed hydrogenation offers a method for the selective reduction of α,β-unsaturated ketones and aldehydes to either saturated ketones or alcohols, with the solvent playing a key role in controlling the chemoselectivity. acs.org

Table 1: Summary of Potential Oxidation and Reduction Reactions of 3-(Hexyloxy)-2-oxopropionaldehyde

| Reaction Type | Reagent/Catalyst | Potential Product(s) |

| Oxidation | Copper(I)/O₂ | Further oxidation products (e.g., carboxylic acid) |

| Cyanide | Carboxylic acid | |

| Reduction | Ammonia borane (AB) | 3-(Hexyloxy)-2-hydroxypropanal or 1-(Hexyloxy)propan-2-ol |

| Sodium borohydride (NaBH₄) | 3-(Hexyloxy)-2-hydroxypropanal, 1-(Hexyloxy)propan-2-ol, or 1-(Hexyloxy)propane-2,3-diol | |

| Rhodium(I)/H₂ | Reductive coupling products | |

| Raney Nickel/H₂ | Saturated alcohol |

Non-Enzymatic Adduct Formation Mechanisms with Biological Nucleophiles

The electrophilic nature of the carbonyl carbons in α-keto aldehydes makes them prone to attack by biological nucleophiles, a process implicated in the formation of advanced glycation end-products (AGEs). researchgate.netnih.govtandfonline.com This non-enzymatic glycation can alter the structure and function of proteins, lipids, and nucleic acids. nih.gov

The initial step in the reaction with a primary amino group of a protein, such as the ε-amino group of a lysine (B10760008) residue, is the formation of a Schiff base. nih.govtandfonline.com This is a reversible reaction that can then undergo rearrangement to form a more stable Amadori product. tandfonline.com These early glycation products can further react and crosslink, leading to the formation of irreversible AGEs. researchgate.nettandfonline.com

α-Keto acids have been shown to mediate the conversion of amino acids into Strecker aldehydes, indicating that α-keto compounds can participate in complex degradation pathways of amino acids. nih.govresearchgate.net This occurs through the formation of an imine between the keto group and the amino acid, followed by decarboxylation and hydrolysis to yield the Strecker aldehyde. nih.govresearchgate.net Lipid oxidation products, which include α-keto aldehydes, are also known to be involved in the degradation of amino acids to form Strecker aldehydes and other products. nih.gov

The reaction of α,β-unsaturated aldehydes with nucleophiles like the cysteine thiol, histidine imidazole, and lysine ε-amino group often proceeds via a 1,4-Michael-type addition. nih.gov While 3-(hexyloxy)-2-oxopropionaldehyde is not an α,β-unsaturated aldehyde, the high reactivity of its dicarbonyl system still allows for adduct formation with these nucleophilic residues. acs.orgnih.gov For instance, γ-ketoaldehydes, which are also highly reactive lipid peroxidation products, rapidly form adducts with lysine residues. nih.gov

The interaction of α-keto aldehydes with lipids can be initiated by photochemical processes. For example, α-keto acids can act as photoinitiators, generating radicals that can then react with fatty acids and alcohols. researchgate.net With respect to nucleic acids, α-keto aldehydes can react with nucleobases. For example, the reaction of a keto aldehyde with deoxyguanosine can lead to the formation of stable adducts. nih.gov DNA-compatible Wittig reactions to form α,β-unsaturated carbonyl compounds from aldehydes highlight the potential for aldehydes to react in the presence of DNA under specific conditions. acs.org

Table 2: Potential Non-Enzymatic Adducts of 3-(Hexyloxy)-2-oxopropionaldehyde with Biological Nucleophiles

| Biological Nucleophile | Type of Adduct/Reaction | Potential Consequence |

| Proteins (e.g., Lysine) | Schiff base, Amadori product, Advanced Glycation End-products (AGEs) | Altered protein structure and function, protein cross-linking |

| Amino Acids (general) | Strecker aldehyde formation | Degradation of amino acids |

| Lipids | Radical-initiated cross-products | Altered lipid structure |

| Nucleic Acids (e.g., Deoxyguanosine) | Covalent adducts | Potential for DNA damage |

Biochemical Interactions and Cellular Mechanisms of α Keto Aldehydes

Molecular Mechanisms of Protein Modification by Reactive Aldehydes

Reactive aldehydes, including α-keto aldehydes, are known to modify proteins through several mechanisms, leading to alterations in protein structure and function.

Protein Carbonylation via Direct Oxidation and Michael Addition Reactions

Protein carbonylation is an irreversible oxidative modification that introduces carbonyl groups (aldehydes and ketones) into the side chains of amino acid residues, particularly proline, arginine, lysine (B10760008), and threonine. nih.govtandfonline.commdpi.com This process can occur through direct oxidation of amino acid side chains by reactive oxygen species (ROS) or by the secondary reaction of nucleophilic amino acid residues with reactive carbonyl species generated from lipid peroxidation. nih.govnih.gov

The α,β-unsaturated aldehydes, a class of reactive aldehydes, can react with the nucleophilic side chains of cysteine, histidine, and lysine residues via Michael addition. mdpi.comresearchgate.net This reaction involves the addition of the nucleophile to the β-carbon of the unsaturated aldehyde, leading to the formation of a stable covalent adduct. nih.gov

Table 1: Mechanisms of Protein Carbonylation

| Mechanism | Description | Amino Acid Residues Affected |

| Direct Oxidation | Metal-catalyzed oxidation of amino acid side chains by reactive oxygen species. mdpi.com | Proline, Arginine, Lysine, Threonine mdpi.com |

| Michael Addition | Covalent adduction of α,β-unsaturated aldehydes to nucleophilic amino acid residues. researchgate.net | Cysteine, Histidine, Lysine mdpi.comresearchgate.net |

Formation of Schiff Bases and Advanced Lipoxidation/Glycation End Products

The carbonyl group of aldehydes is electrophilic and readily reacts with the primary amino groups of lysine residues in proteins to form a Schiff base (an imine). researchgate.netnih.govresearchgate.net This initial reaction is typically reversible. researchgate.net However, the Schiff base can undergo further reactions and rearrangements to form stable, irreversible products known as Advanced Lipoxidation End-products (ALEs) and Advanced Glycation End-products (AGEs). tandfonline.comnih.govbohrium.comnih.gov

ALEs are formed from the reaction of reactive aldehydes derived from lipid peroxidation with proteins. researchgate.netontosight.ai AGEs result from the non-enzymatic reaction of reducing sugars and their degradation products, which include α-ketoaldehydes like glyoxal (B1671930) and methylglyoxal (B44143), with proteins, lipids, and nucleic acids. tandfonline.comnih.govbohrium.comnih.govtandfonline.com The formation of these end-products can lead to protein cross-linking, altering their structure and function. tandfonline.com

DNA and Lipid Adduct Formation Mechanisms

Reactive aldehydes can also interact with and modify other crucial biomolecules such as DNA and lipids.

Aldehyde-Induced DNA-Protein Crosslink Formation

Aldehydes are capable of inducing the formation of DNA-protein crosslinks (DPCs), which are highly detrimental lesions that can block DNA replication and transcription. frontiersin.orgnih.govjst.go.jp The formation of DPCs generally involves the reaction of the aldehyde with a nucleophilic group on a protein, such as an amine or thiol, to form a reactive intermediate like a Schiff base. frontiersin.orgnih.gov This intermediate can then react with a nucleotide base in DNA, creating a covalent crosslink between the protein and the DNA strand. frontiersin.orgnih.gov Formaldehyde (B43269), for example, is known to create DPCs by first forming a methylol adduct with a protein, which then reacts with DNA. frontiersin.orgnih.gov The stability of aldehyde-induced DPCs can vary, with some having half-lives of up to several days. oup.com

Interaction with Membrane Lipids and Alteration of Membrane Properties

Reactive aldehydes derived from lipid peroxidation can interact with membrane phospholipids (B1166683), leading to alterations in membrane properties. nih.govresearchgate.netnih.gov These aldehydes can react with the primary amine groups of phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS) to form Schiff base adducts. researchgate.net The introduction of these adducts can disrupt the normal packing of the lipid bilayer, potentially affecting membrane fluidity, permeability, and the function of membrane-bound proteins. nih.govresearchgate.net For instance, the oxidation of polyunsaturated fatty acids within membrane phospholipids generates a variety of reactive aldehydes that can propagate and amplify oxidative injury. nih.govresearchgate.netnih.govcore.ac.uk

Enzymatic Biotransformation of α-Keto Aldehydes

Cells possess enzymatic defense mechanisms to detoxify reactive aldehydes, including α-keto aldehydes. nih.govnih.gov The primary enzymes involved in this biotransformation are aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs). nih.govmdpi.comnih.gov

ALDHs are a superfamily of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids. mdpi.comresearchgate.net AKRs, on the other hand, are NADPH-dependent oxidoreductases that catalyze the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. mdpi.comnih.gov The glyoxalase system, particularly glyoxalase I, is another crucial enzymatic pathway that detoxifies α-oxoaldehydes like glyoxal and methylglyoxal in a glutathione-dependent manner. tandfonline.comnih.gov These enzymatic systems play a vital role in protecting cells from the damaging effects of aldehyde accumulation. nih.gov

Table 2: Key Enzymes in α-Keto Aldehyde Biotransformation

| Enzyme Family | Co-factor | Reaction Catalyzed | Product |

| Aldehyde Dehydrogenase (ALDH) | NAD(P)+ | Oxidation | Carboxylic Acid mdpi.com |

| Aldo-Keto Reductase (AKR) | NADPH | Reduction | Alcohol mdpi.comnih.gov |

| Glyoxalase I | Glutathione | Isomerization | S-D-lactoylglutathione tandfonline.comnih.gov |

Role of Aldehyde Dehydrogenases in Aldehyde Metabolism

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a critical role in the detoxification of a wide array of endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids. tandfonline.comresearchgate.net This enzymatic conversion is a primary defense mechanism against aldehyde-induced toxicity. researchgate.net The ALDH superfamily is diverse, with multiple isoforms located in various subcellular compartments and distributed across different tissues. researchgate.net

The metabolism of α-keto aldehydes is a key function of certain ALDHs. For instance, ALDH2, a mitochondrial enzyme, is known to metabolize toxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation. researchgate.net The accumulation of such reactive aldehydes can lead to cellular damage and has been implicated in various diseases. nih.govnih.gov ALDHs, therefore, are essential for maintaining low cellular levels of these harmful compounds. researchgate.net The general mechanism of ALDH catalysis involves the activation of a catalytic cysteine residue, which attacks the aldehyde substrate to form a thiohemiacetal intermediate. This is followed by hydride transfer to NAD(P)+ and subsequent hydrolysis of the resulting thioester to release the carboxylic acid product. nih.govresearchgate.net

While direct studies on the interaction of 3-(Hexyloxy)-2-oxopropionaldehyde with ALDHs are not extensively documented, its structural features as an α-keto aldehyde suggest it would be a substrate for certain ALDH isoforms. The enzymatic oxidation would convert the aldehyde group to a carboxylic acid, resulting in the formation of 3-(Hexyloxy)-2-oxopropionic acid. This detoxification pathway is crucial for preventing the accumulation of the reactive aldehyde and mitigating potential cellular damage.

α-Keto Acid Decarboxylase Activity in Aldehyde Formation

α-Keto acid decarboxylases are enzymes that catalyze the non-oxidative decarboxylation of α-keto acids to form aldehydes. oup.commdpi.comresearchgate.net This reaction is a key step in the catabolism of amino acids in various organisms, including bacteria and yeast. oup.comnih.gov For example, in Lactococcus lactis, α-ketoisovalerate decarboxylase is responsible for converting α-keto acids derived from amino acid transamination into aldehydes, which are important flavor compounds in cheese. oup.comnih.gov

The formation of α-keto aldehydes can occur through various metabolic pathways. While the direct enzymatic formation of 3-(Hexyloxy)-2-oxopropionaldehyde via a specific decarboxylase is not established, the general mechanism of α-keto acid decarboxylases provides a plausible route for the synthesis of similar α-keto aldehydes in biological systems. These enzymes typically require thiamine (B1217682) diphosphate (B83284) (ThDP) and a divalent metal ion like Mg2+ as cofactors. oup.comresearchgate.net The reaction proceeds through the formation of an intermediate with ThDP, followed by decarboxylation and release of the aldehyde product. researchgate.net

The reverse reaction, the carboxylation of an aldehyde to an α-keto acid, is also mechanistically conceivable, although the decarboxylation is generally favored due to the irreversible loss of CO2. mdpi.com The study of α-keto acid decarboxylases is therefore essential for understanding the metabolic origins of α-keto aldehydes.

Interactions with Alcohol Dehydrogenases as Substrates

Alcohol dehydrogenases (ADHs) are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using NAD+ or NADP+ as a cofactor. nih.govmatthey.com While they are primarily known for alcohol metabolism, they can also act on aldehydes as substrates, catalyzing their reduction to the corresponding alcohols. nih.gov This bidirectional activity is crucial for maintaining the balance of alcohols and aldehydes in the cell.

In the context of α-keto aldehydes, ADHs can catalyze the reduction of the aldehyde group to a primary alcohol. For 3-(Hexyloxy)-2-oxopropionaldehyde, this would result in the formation of 3-(Hexyloxy)-1-hydroxypropan-2-one. This reduction represents another potential detoxification pathway, converting the reactive aldehyde into a less reactive α-hydroxy ketone. The efficiency and direction of the reaction (oxidation or reduction) are influenced by the specific ADH isoform, the substrate concentration, and the cellular ratio of NAD(P)+/NAD(P)H. nih.govnih.gov

The table below summarizes the potential enzymatic transformations of 3-(Hexyloxy)-2-oxopropionaldehyde by aldehyde dehydrogenases and alcohol dehydrogenases.

| Enzyme Class | Substrate | Product |

| Aldehyde Dehydrogenase | 3-(Hexyloxy)-2-oxopropionaldehyde | 3-(Hexyloxy)-2-oxopropionic acid |

| Alcohol Dehydrogenase | 3-(Hexyloxy)-2-oxopropionaldehyde | 3-(Hexyloxy)-1-hydroxypropan-2-one |

Mechanistic Insights into Aldehyde-Mediated Cellular Processes

Aldehydes, particularly reactive species like α-keto aldehydes, can participate in a variety of cellular processes, often leading to cellular stress and damage if not properly metabolized. researchgate.netnih.gov Their high reactivity stems from the electrophilic nature of the carbonyl carbon, which makes them susceptible to nucleophilic attack by cellular macromolecules such as proteins, nucleic acids, and lipids. researchgate.netncert.nic.in

The interaction of aldehydes with proteins can lead to the formation of adducts and cross-links, altering protein structure and function. This can inactivate enzymes and disrupt cellular signaling pathways. researchgate.net Similarly, aldehydes can react with DNA bases to form adducts, which can be mutagenic and contribute to carcinogenesis. tandfonline.com

One of the key mechanisms of aldehyde-mediated cellular damage is the induction of oxidative stress. nih.govencyclopedia.pub The metabolism of some aldehydes can generate reactive oxygen species (ROS), and aldehydes themselves can deplete cellular antioxidants like glutathione. nih.gov This imbalance in the cellular redox state can lead to lipid peroxidation, further generating reactive aldehydes in a self-propagating cycle of damage. nih.gov

While specific studies on the cellular effects of 3-(Hexyloxy)-2-oxopropionaldehyde are limited, its structure suggests it would share these general mechanisms of aldehyde-mediated cellular disruption. The presence of both a ketone and an aldehyde group may confer unique reactivity patterns compared to simpler aldehydes.

Advanced Analytical and Bioanalytical Methodologies for α Keto Aldehydes

Chromatographic Techniques for Separation and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the selective and sensitive analysis of α-keto aldehydes like 3-(Hexyloxy)-2-oxopropionaldehyde from complex biological and environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of α-keto aldehydes, offering high selectivity and sensitivity. nih.govresearchgate.net The inherent challenges of analyzing these polar and often non-volatile compounds, such as poor retention on conventional reversed-phase columns and low ionization efficiency, are typically overcome through chemical derivatization. nih.gov For instance, the analysis of various α-keto acids has been successfully achieved by converting them into more stable and readily ionizable derivatives. nih.govresearchgate.net

A common strategy involves derivatization of the carbonyl group to enhance chromatographic retention and improve ionization efficiency in electrospray ionization (ESI). nih.gov Although specific LC-MS/MS methods for 3-(Hexyloxy)-2-oxopropionaldehyde are not extensively documented, established protocols for other α-keto aldehydes can be adapted. These methods often utilize derivatizing agents that introduce a readily ionizable moiety, such as a quaternary ammonium (B1175870) group or a protonatable amine, enabling sensitive detection in positive ion mode. nih.govoregonstate.edu The use of stable isotope-labeled internal standards is also crucial for accurate quantification by compensating for matrix effects and variations in derivatization efficiency and instrument response. google.comnih.gov

Table 1: Representative LC-MS/MS Methods for α-Keto Aldehyde Analysis

| Analyte Class | Derivatization Reagent | Ionization Mode | Key Advantages | Reference |

| α-Keto Acids | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Negative ESI | Good reproducibility and recovery | researchgate.net |

| α-Keto Acids | 4-Bromo-N-methylbenzylamine and O-benzylhydroxylamine | Positive ESI | Simultaneous analysis of multiple keto acids | nih.gov |

| Aldehydes | N-{2-[(4-aminophenoxy)methyl]benzyl}-N,N-diethylethanaminium bromide (CAX-A) | Positive ESI | High specificity for aldehydes | researchgate.net |

| Aldehydes/Ketones | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Positive/Negative ESI | Widely applicable, characteristic fragmentation | researchgate.netresearchgate.net |

This table is illustrative and represents general methods applicable to α-keto aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile α-keto aldehydes. However, due to the polarity and thermal instability of many α-keto aldehydes, derivatization is almost always a prerequisite to increase volatility and thermal stability for GC analysis. nih.govmdpi.com

A widely used derivatization agent for aldehydes and ketones in GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.comsemanticscholar.orgjst.go.jp The resulting oxime derivatives are more volatile and exhibit excellent electron-capturing properties, making them suitable for highly sensitive detection by electron capture negative ionization (ECNI) mass spectrometry. This approach has been successfully applied to the determination of various aldehydes in different matrices. jst.go.jp For 3-(Hexyloxy)-2-oxopropionaldehyde, derivatization with PFBHA followed by GC-MS analysis would be a viable strategy for its quantification. The mass spectrum of the derivative would provide structural information for identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) would offer high sensitivity for quantification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Aldehydes and Ketones

| Derivatization Reagent | Target Functional Group | Derivative Formed | Key Advantages for GC-MS | Reference |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones | Oximes | Increased volatility, high electron capture response | mdpi.comsemanticscholar.orgjst.go.jp |

| Methoxyamine Hydrochloride | Aldehydes, Ketones | Methoximes | Stabilizes compounds for analysis | nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl groups | Trimethylsilyl ethers/esters | Increases volatility | gcms.cz |

This table provides examples of derivatization strategies applicable to α-keto aldehydes for GC-MS analysis.

Derivatization Strategies for Enhanced Detection and Stability in Complex Matrices

The reactivity of the aldehyde and ketone functionalities in α-keto aldehydes like 3-(Hexyloxy)-2-oxopropionaldehyde makes them prime candidates for derivatization. This chemical modification serves several critical purposes: it stabilizes the otherwise reactive molecule, enhances its chromatographic properties, and increases the sensitivity of detection by mass spectrometry or other detectors. mdpi.comnih.gov

For LC-MS/MS, derivatization reagents are chosen to introduce a permanent charge or a group that is easily ionizable. nih.gov Reagents like Girard's reagents (Girard-T and Girard-P) introduce a quaternary ammonium group, leading to excellent ionization efficiency in positive ESI mode. nih.gov Phenylhydrazine and its derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), are classic reagents that react with carbonyls to form stable hydrazones. nih.govresearchgate.net These derivatives are amenable to both LC-UV and LC-MS analysis. researchgate.netnih.gov Specifically for α-keto acids, derivatization with o-phenylenediamine (B120857) (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) can form highly fluorescent and electrochemically active quinoxalinone derivatives, enabling sensitive detection. researchgate.net

In the context of GC-MS, derivatization is essential to increase the volatility of polar α-keto aldehydes. mdpi.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize hydroxyl groups if present, while oximation reagents like PFBHA target the carbonyl groups. mdpi.comgcms.cz These derivatization strategies are crucial for preventing analyte degradation in the hot GC inlet and column, and for achieving sharp chromatographic peaks. nih.gov

Spectroscopic and Imaging Techniques

Beyond chromatography, spectroscopic and imaging techniques offer powerful alternatives and complementary approaches for the detection and study of reactive aldehydes.

Development and Application of Fluorescence-Based Sensors and Probes for Reactive Aldehydes

Fluorescence-based sensors and probes have emerged as invaluable tools for the detection and imaging of reactive aldehydes in biological systems, offering high sensitivity and spatiotemporal resolution. illinois.edunih.govrsc.org These probes are designed to undergo a chemical reaction with the aldehyde, leading to a significant change in their fluorescence properties, often a "turn-on" response where a non-fluorescent molecule becomes highly fluorescent. nih.govresearchgate.net

Several strategies have been employed to develop aldehyde-selective fluorescent probes. One common approach utilizes the reaction of an aldehyde with an o-diaminophenyl moiety to form a fluorescent benzimidazole (B57391) derivative. nih.gov Another strategy involves the use of hydrazine (B178648) or hydroxylamine-functionalized fluorophores that form fluorescent hydrazones or oximes upon reaction with aldehydes. rsc.orgthermofisher.com While many of these probes are developed for generic aldehyde detection, some exhibit selectivity towards specific classes of aldehydes. For α-keto aldehydes like 3-(Hexyloxy)-2-oxopropionaldehyde, probes that react with the ketone or aldehyde functionality could be employed. The development of probes with high selectivity for α-keto aldehydes over simple aldehydes remains an active area of research. acs.orgnih.gov

Table 3: Examples of Fluorescent Probes for Aldehyde Detection

| Probe Design Strategy | Reaction Mechanism | Fluorescence Response | Applicability to α-Keto Aldehydes | Reference |

| o-Phenylenediamine-based | Formation of benzimidazole | Turn-on | Potentially applicable, reacts with aldehyde group | nih.gov |

| Hydrazine-based (e.g., Dansyl hydrazine) | Formation of hydrazone | Change in fluorescence intensity/wavelength | Applicable, reacts with both aldehyde and ketone | nih.govthermofisher.com |

| 2-Aminothiophenol-based | Formation of dihydrobenzothiazole | Turn-on | High selectivity for aldehydes | rsc.org |

This table illustrates general principles of fluorescent probes that could be adapted for the detection of 3-(Hexyloxy)-2-oxopropionaldehyde.

Multi-Spectroscopy for Investigating Molecular Interactions

Understanding the molecular interactions of α-keto aldehydes like 3-(Hexyloxy)-2-oxopropionaldehyde with biomolecules is crucial for elucidating their biological effects. Multi-spectroscopic approaches, combining techniques such as fluorescence spectroscopy, circular dichroism (CD), and Fourier-transform infrared (FTIR) spectroscopy, can provide detailed insights into these interactions.

Fluorescence spectroscopy can be used to study the binding of α-keto aldehydes to proteins that contain intrinsic fluorophores like tryptophan and tyrosine. Changes in the fluorescence intensity and wavelength of these amino acids upon addition of the aldehyde can reveal binding constants and conformational changes in the protein.

Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins upon interaction with ligands. Any alteration in the protein's helical or sheet content caused by the binding of 3-(Hexyloxy)-2-oxopropionaldehyde could be quantified using CD spectroscopy.

Fourier-transform infrared spectroscopy provides information about the vibrational modes of molecules. It can be used to identify changes in the functional groups of both the α-keto aldehyde and the interacting biomolecule, providing evidence of covalent bond formation (e.g., Schiff base formation) or changes in the protein's amide I and amide II bands, which are sensitive to secondary structure.

Challenges and Innovations in Aldehyde Profiling in Biological Samples

The analysis of α-keto aldehydes, such as 3-(hexyloxy)-2-oxopropionaldehyde, within biological matrices presents a significant analytical challenge. ontosight.ai These compounds are often present at low concentrations and are characterized by their inherent volatility, high reactivity, polarity, and biochemical instability, which complicates their accurate quantification and identification. nih.govresearchgate.net Human exposure to various aldehydes is linked to a range of diseases, making their precise measurement in biological fluids crucial for understanding disease pathogenesis and identifying biomarkers. mdpi.com The reactive nature of these compounds means they can readily interact with biomolecules, leading to potential sample degradation and alteration, further complicating analysis. tudublin.iemdpi.com

A primary challenge lies in the properties of the aldehydes themselves. Many low molecular weight aldehydes are difficult to analyze directly using common techniques like reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) due to poor retention and low ionization efficiency. nih.govddtjournal.com Furthermore, the complexity of biological samples (e.g., serum, urine, plasma) introduces significant matrix effects, where other components can interfere with the signal of the target analyte, leading to ion suppression in mass spectrometry. researchgate.net

To overcome these obstacles, significant innovations have focused on sample preparation, particularly chemical derivatization, and the advancement of highly sensitive and specific analytical instrumentation. researchgate.net

Chemical Derivatization: Enhancing Detectability and Stability

Chemical derivatization is a cornerstone of aldehyde analysis, designed to improve chromatographic separation, enhance ionization efficiency for mass spectrometry, and stabilize the otherwise reactive analytes. nih.govresearchgate.net This process involves reacting the aldehyde with a specific reagent to form a stable derivative with properties more amenable to analysis.

One of the most widely used reagents is 2,4-dinitrophenylhydrazine (DNPH). nih.gov It reacts with the carbonyl group of aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily analyzed by HPLC with ultraviolet (UV) detection. nih.govresearchgate.net This method is robust and has been applied to the analysis of acetaldehyde (B116499) in plasma and formaldehyde (B43269) in tissues. mdpi.com Other hydrazine-based reagents, such as dansyl hydrazine, are employed to introduce a fluorescent tag, significantly increasing detection sensitivity. thermofisher.com

For gas chromatography-mass spectrometry (GC-MS) analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent. mdpi.com It reacts with aldehydes to form oxime derivatives that are suitable for GC analysis and have excellent sensitivity under mass spectrometric detection. mdpi.com

Innovations in derivatization include the development of reagents that introduce a permanent positive charge to the analyte, greatly enhancing its signal in electrospray ionization (ESI) mass spectrometry. ddtjournal.com Modified Girard's reagents, for example, can be used for the universal profiling of aldehydes and ketones. nih.gov A recently designed Girard's reagent, 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP), acts as a charged tandem mass tag, dramatically increasing the detection signals of aldehydes by up to 2,856 times, with limits of detection in the nanomolar range. bohrium.com

The table below summarizes common derivatization reagents used in the analysis of aldehydes and α-keto aldehydes.

| Derivatization Reagent | Abbreviation | Target Analyte | Analytical Technique | Key Advantage | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes & Ketones | HPLC-UV, LC-MS | Forms stable, UV-active hydrazones; widely used and robust. | nih.govresearchgate.net |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Aldehydes & Ketones | GC-MS | Forms stable oximes with high sensitivity for GC-MS analysis. | mdpi.com |

| Dansyl Hydrazine | Dns-Hz | Aldehydes & Ketones | HPLC-Fluorescence, LC-MS | Introduces a highly fluorescent tag for sensitive detection. | ddtjournal.comthermofisher.com |

| p-Toluenesulfonylhydrazine | TSH | Aldehydes & Ketones | UHPLC-ESI-QqTOF-HR-MS | Enables chemo-selective screening for unknown aldehydes via a signature fragment ion. | nih.govresearchgate.net |

| 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide | HBP | Aldehydes | LC-MS/MS | Acts as a charged tag, significantly enhancing detection signals. | bohrium.comchromatographyonline.com |

| 4-Methoxy-o-phenylenediamine | 4-MPD | α-Keto Aldehydes (e.g., Methylglyoxal (B44143), Glyoxal) | HPLC-Fluorescence | Commonly used for the specific analysis of methylglyoxal and glyoxal (B1671930). | nih.gov |

Innovations in Analytical Platforms

Alongside derivatization, advancements in analytical instrumentation, particularly mass spectrometry, have revolutionized aldehyde profiling. High-resolution accurate mass (HR/AM) analysis provides increased specificity and the ability to identify unknown compounds based on their exact mass. mdpi.comresearchgate.net

A significant innovation is the use of isotope-coded derivatization (ICD). bohrium.com This strategy employs a pair of labeling reagents, one light and one heavy (containing stable isotopes like deuterium). chromatographyonline.com When a sample is split and derivatized with each reagent and then recombined, aldehydes appear as characteristic isotopic doublets in the mass spectrum. This allows for precise relative quantification and helps distinguish true aldehyde signals from background noise, facilitating the non-targeted discovery of new aldehydes. bohrium.comchromatographyonline.com The HBP reagent, for example, has been developed as an HBP-d₀/HBP-d₅ pair for this purpose. chromatographyonline.com

This isotopic labeling approach can be combined with dual neutral loss scanning (dNLS) in LC-MS/MS. The derivatized aldehydes generate a characteristic neutral fragment loss upon collision-induced dissociation. By scanning for this specific loss, researchers can selectively screen complex samples for all compounds containing the aldehyde-specific tag, enabling the discovery of previously undetected aldehydes in matrices like cinnamon extracts. bohrium.com

Another novel approach integrates derivatization and analysis into a single workflow. A method using p-toluenesulfonylhydrazine (TSH) derivatization is coupled with ultrahigh-performance liquid chromatography (UHPLC) and a data-independent acquisition strategy known as SWATH-MS (Sequential Window Acquisition of all Theoretical Fragment-Ion Spectra). nih.gov This allows for both the quantification of known target aldehydes and the simultaneous screening for and identification of unknown aldehydes in a single run. nih.gov The resulting TSH-hydrazones show a predictable fragmentation pattern, which aids in the identification of novel compounds like indole-3-acetaldehyde in biological samples. nih.gov

The table below highlights some of these innovative analytical strategies.

| Innovative Technique | Key Principle | Instrumentation | Application | Reference |

|---|---|---|---|---|

| Isotope-Coded Derivatization with Dual Neutral Loss Scanning (ICD-dNLS) | Uses light/heavy isotopic tags (e.g., HBP-d₀/d₅) to create unique mass signatures and scans for a characteristic neutral loss to selectively identify aldehydes. | LC-MS/MS | Non-targeted profiling and discovery of natural aldehydes in complex samples like cinnamon extracts and human urine. | bohrium.comchromatographyonline.com |

| In-Needle Derivatization with SWATH-MS | Rapid derivatization (e.g., with TSH) in the autosampler followed by data-independent acquisition to capture all fragment ion spectra. | UHPLC-ESI-QqTOF-HR-MS | Simultaneous targeted quantification and non-targeted identification of aldehydes and ketones in biological samples. | nih.gov |

| "Selenium Signature" Nanoprobes | A nanoprobe efficiently captures aldehyde metabolites, which are then released by UV irradiation for MS analysis. Quantification is based on the selenium isotope pattern. | Ambient Ionization Mass Spectrometry (AIMS) | Rapid and accurate detection of multiple aldehyde metabolites in blood for potential clinical diagnosis. | acs.org |

| High-Resolution Accurate Mass (HR/AM) Profiling | Utilizes the high resolving power and mass accuracy of modern mass spectrometers to characterize carbonyl compounds. | LC-HR/AM-MS | Characterizing carbonyl compounds and their potential application in molecular epidemiology studies. | mdpi.comresearchgate.net |

These combined innovations in chemical derivatization and advanced mass spectrometry are paving the way for more comprehensive and accurate profiling of α-keto aldehydes and other carbonyl compounds in biological systems. researchgate.net They enable researchers to overcome long-standing analytical hurdles, facilitating the discovery of new biomarkers and providing deeper insights into the roles of these reactive molecules in health and disease. researchgate.netchromatographyonline.com

Computational Chemistry Approaches to α Keto Aldehyde Systems

Molecular Dynamics Simulations for Biomolecular Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the dynamic behavior of biomolecular systems over time. nih.govnih.gov By simulating the movements of every atom in a system, MD can reveal detailed information about how a molecule like 3-(Hexyloxy)-2-oxopropionaldehyde interacts with proteins and cell membranes. nih.gov

MD simulations are instrumental in understanding how aldehydes bind to proteins and the subsequent structural changes that occur. nih.gov These simulations can predict the binding affinity, map out the binding pathways, and identify the key amino acid residues involved in the interaction. nih.govyoutube.com The binding of a ligand, such as an aldehyde, can induce significant conformational changes in a protein, altering its function. nih.govnih.govmdpi.com

Research on various protein-ligand systems demonstrates that MD simulations can effectively track these changes. mdpi.com Key metrics analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the calculation of binding free energies (e.g., using MM-GBSA methods) to quantify the strength of the interaction. mdpi.complos.org For a system involving 3-(Hexyloxy)-2-oxopropionaldehyde, simulations could model its entry into a protein's active site, the formation of non-covalent and potential covalent bonds, and the resulting shifts in the protein's secondary and tertiary structure.

Table 1: Illustrative MD Simulation Data for an Aldehyde-Protein Complex This table presents hypothetical data to illustrate typical outputs from an MD simulation analysis of a protein-ligand complex. These values are not from a specific study on 3-(Hexyloxy)-2-oxopropionaldehyde.

| Simulation System | Average RMSD (Å) | Key Residue RMSF (Å) | Calculated Binding Free Energy (kcal/mol) |

| Protein (Apo) | 1.5 ± 0.3 | Lys-15: 1.2, Cys-88: 0.9 | N/A |

| Protein + Aldehyde | 2.8 ± 0.5 | Lys-15: 2.5, Cys-88: 1.1 | -8.5 ± 1.2 |

Simulation of Aldehyde-Membrane Lipid Interactions

The interaction of small molecules with lipid bilayers is critical for their absorption, distribution, and potential toxicity. MD simulations can model how a compound like 3-(Hexyloxy)-2-oxopropionaldehyde, with its amphipathic nature due to the hexyloxy tail and the polar α-keto aldehyde group, interacts with a cell membrane. nih.govnih.gov Simulations can reveal the molecule's preferred orientation, its depth of insertion into the bilayer, and its effect on membrane properties such as thickness and lipid ordering. nih.govpreprints.org

Studies on various molecules show that hydrophobic portions tend to bury themselves within the fatty acid core of the membrane, while polar groups interact with the hydrophilic lipid headgroups. arxiv.org The simulation of an aldehyde interacting with a lipid bilayer can elucidate the energetic barriers to membrane permeation and the potential for the molecule to accumulate within the membrane, which can influence the function of integral and peripheral membrane proteins. nih.govacs.org The process involves modeling the lipid bilayer, composed of lipids like phosphatidylcholines and phosphatidylethanolamines, and observing the spontaneous interaction and potential translocation of the aldehyde across this barrier. mdpi.comdtu.dk

Post-translational modifications (PTMs) are crucial for regulating protein function, and the covalent attachment of small molecules is a key type of PTM. frontiersin.orgcsic.es Aldehydes are electrophilic and can react with nucleophilic amino acid residues like lysine (B10760008) and cysteine to form covalent adducts. Computational methods, including MD simulations, can be used to understand the mechanisms and structural consequences of such modifications. nih.govplos.org

While much computational work on PTMs has focused on phosphorylation, the principles are transferable. nih.govplos.org An MD simulation could model the conformational landscape of a protein before and after covalent modification by 3-(Hexyloxy)-2-oxopropionaldehyde. By comparing the dynamics of the unmodified and modified protein, researchers can understand how the PTM alters the protein's structural stability, flexibility, and interactions with other molecules. plos.org This provides a mechanistic link between the chemical modification and the resulting change in biological function. nih.gov

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical (QC) calculations, often based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules, which govern their reactivity. unipd.itacs.org These methods are essential for understanding the chemical behavior of the reactive α-keto aldehyde functional group in 3-(Hexyloxy)-2-oxopropionaldehyde.

QC calculations are highly effective for mapping out the potential energy surface of a chemical reaction. researchgate.net This allows for the identification of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. acs.orgrsc.org By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor controlling the reaction rate. acs.org

For an α-keto aldehyde, QC methods can be used to model its reaction with a biological nucleophile, such as the side chain of a cysteine or lysine residue. The calculations can trace the geometric and energetic changes as the new covalent bond forms, providing a step-by-step mechanism. researchgate.netacs.org This approach has been used to study the reactions of other aldehydes, revealing detailed information about bond-forming and bond-breaking processes. acs.orgrsc.org

The characteristic reaction of aldehydes and ketones is nucleophilic addition to the carbonyl carbon. pressbooks.pub The electrophilicity of this carbon atom, which carries a partial positive charge, makes it susceptible to attack by nucleophiles. saskoer.cayoutube.com Generally, aldehydes are more reactive than ketones due to both steric and electronic factors. saskoer.ca

Quantum chemistry provides quantitative measures to predict this reactivity. nih.gov By calculating the electronic structure, one can determine properties like the distribution of electrostatic potential and the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). diva-portal.org A low-energy LUMO centered on the carbonyl carbon indicates high electrophilicity and a favorable site for nucleophilic attack. diva-portal.org Fukui functions and local electrophilicity indices can further refine predictions of which atom in the molecule is most reactive. nih.gov

Table 2: Illustrative Quantum Chemical Data for a Model Aldehyde This table provides representative data from a quantum chemical calculation on a generic aldehyde to illustrate how electronic properties are used to predict reactivity. These values are not from a specific study on 3-(Hexyloxy)-2-oxopropionaldehyde.

| Calculated Property | Value | Interpretation |

| LUMO Energy | -1.2 eV | Low energy suggests the molecule is a good electron acceptor (electrophile). |

| Mulliken Charge on Carbonyl C | +0.45 e | Significant partial positive charge indicates a strong electrophilic site. |

| Mulliken Charge on Carbonyl O | -0.52 e | Significant partial negative charge indicates a nucleophilic/basic site. |

| HOMO-LUMO Gap | 5.8 eV | Indicates the molecule's general kinetic stability. |

In Silico Modeling of Aldehyde-Mediated Adduct Formation

The formation of covalent adducts between electrophilic aldehydes and biological nucleophiles, such as DNA and proteins, is a critical mechanism of toxicity for many aldehyde compounds. The α-keto aldehyde functional group, present in molecules like 3-(Hexyloxy)-2-oxopropionaldehyde, possesses two electrophilic carbonyl centers, suggesting a high potential for reactivity. Computational, or in silico, modeling provides a powerful suite of tools to predict, characterize, and quantify the formation of these adducts at a molecular level, offering insights that can be difficult to obtain through experimental methods alone. These approaches range from quantum mechanical calculations that describe the bond-forming events to whole-body kinetic models that predict target organ concentrations.

Molecular Docking and Dynamics Simulations

Molecular docking is a primary computational tool used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or DNA. For an α-keto aldehyde like 3-(Hexyloxy)-2-oxopropionaldehyde, docking can identify potential binding sites on biological targets and predict the non-covalent interactions that precede covalent adduct formation. The process involves sampling numerous conformations of the ligand within the active site or a specific region of the target and scoring them based on interaction energies.

Molecular dynamics (MD) simulations build upon these static docking poses by introducing motion, simulating the dynamic behavior of the ligand-target complex over time in a solvated environment. acs.org This allows for the refinement of binding poses and the calculation of more accurate binding free energies. acs.org For aldehydes, MD simulations can reveal the stability of the initial non-covalent complex and the conformational changes required to position the reactive carbonyl group optimally for a nucleophilic attack by an amino acid residue or DNA base. For example, simulations can elucidate the role of water molecules in mediating proton transfer during the reaction. researchgate.net

Table 1: Representative Molecular Docking Studies of Small Molecules with Biological Targets

| Compound/Class | Target | Key Findings | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Copper(II) Schiff base complex | CT-DNA (PDB: 1BNA) | Intercalation between base pairs; hydrogen bonding with deoxythymine and deoxyadenine. | -7.1 | researchgate.net |

| Alkynyl(triphenylphosphine)gold(I) complexes | DNA (minor groove) | Interaction via arene-H binding with guanine (B1146940) base pairs. | N/A | ijcrcps.com |

| Dihydropyrimidinone-derived selenoester (49H) | CT-DNA (minor groove) | Insertion into the minor groove stabilized by H-bonds and hydrophobic interactions. | N/A | nih.gov |

Quantum Mechanics (QM) and Hybrid QM/MM Methods

While docking and MD simulations model the physical binding, quantum mechanics (QM) is required to investigate the chemical reaction of adduct formation itself. QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules and model the breaking and forming of covalent bonds. scispace.com These calculations can determine the reaction mechanism, identify transition state structures, and compute the activation energy barriers for adduct formation. This provides fundamental insights into the reactivity of an aldehyde. For instance, QM studies on other aldehydes have been used to explore reaction pathways and kinetics, which is crucial for understanding their stability and reactivity. scispace.com

Given the computational cost of QM for large biological systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the reactive center—for example, the carbonyl carbon of 3-(Hexyloxy)-2-oxopropionaldehyde and the nucleophilic atom of a cysteine or lysine residue—is treated with high-accuracy QM. The rest of the protein and surrounding solvent are treated with more computationally efficient classical mechanics (MM). mdpi.com This integrated approach allows for the study of a chemical reaction within the complex and dynamic environment of a biological system. mdpi.com

Table 2: Application of Quantum Chemistry in Reactivity Studies

| System Studied | Computational Method | Key Insights | Reference |

|---|---|---|---|

| Acetone keto-enol tautomerism | Ab initio metadynamics | Elucidated the role of water molecules in the proton transfer mechanism. | researchgate.net |

| Aminoacylation of RNA minihelix | QM/MM MD simulation | Determined the atomistic mechanisms of the reaction and stabilization of the transition state. | mdpi.com |

| Amino acid reactivity | Quantum chemistry | Showed that newer amino acids (e.g., methionine, tryptophan) have enhanced chemical reactivity ("softness"). | sciencealert.com |

Physiologically Based Kinetic (PBK) Modeling

To bridge the gap between molecular interactions and whole-organism effects, physiologically based kinetic (PBK) models are used. These models consist of a series of mathematical equations that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. xiahepublishing.comresearchgate.net By integrating data on physiology (e.g., organ volumes, blood flow rates) and biochemistry (e.g., enzyme kinetics), a PBK model can predict the concentration of a compound and its metabolites over time in various tissues. researchgate.netljmu.ac.uk

For a reactive aldehyde, a PBK model can be used to predict the internal concentration in target organs. This information is invaluable for risk assessment, as it allows for the translation of in vitro toxicity data to in vivo dose-response curves, a process known as reverse dosimetry. nih.gov By incorporating rates of adduct formation and repair, PBK models can predict the level of DNA or protein adducts in a specific tissue following a given external exposure, providing a quantitative link between exposure, molecular damage, and potential toxicity. nih.gov

By combining these in silico techniques, a comprehensive profile of the potential for 3-(Hexyloxy)-2-oxopropionaldehyde to form adducts can be developed. Molecular docking and MD simulations would identify its likely biological targets, QM/MM calculations would elucidate the specific chemical reactions and their likelihood, and PBK modeling would place these molecular events into a physiological context to predict potential in vivo consequences.

Applications and Future Research Directions

3-(Hexyloxy)-2-oxopropionaldehyde as a Synthetic Building Block

The reactivity of the aldehyde and ketone groups makes 3-(hexyloxy)-2-oxopropionaldehyde an attractive starting material for the synthesis of more complex molecules.

In the realm of fine chemical synthesis, 3-(hexyloxy)-2-oxopropionaldehyde can serve as a precursor to a variety of valuable compounds. The aldehyde group can undergo a wide array of classic organic reactions, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. The adjacent ketone functionality further enhances its synthetic utility, allowing for sequential or selective transformations to introduce additional complexity. The hexyloxy group, while relatively inert, imparts lipophilicity to the molecule and its derivatives, which can be advantageous in certain applications where solubility in organic media is crucial.

The dual reactivity of the α-keto aldehyde moiety in 3-(hexyloxy)-2-oxopropionaldehyde provides a platform for the construction of functionalized molecules and intricate molecular architectures. This dicarbonyl species can participate in condensation reactions with various nucleophiles, such as amines and hydrazines, to form a diverse range of heterocyclic compounds like imidazoles, quinoxalines, and pyrazines. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials. The hexyloxy chain can be further modified to introduce other functional groups, or it can be used to tune the physical properties, such as solubility and thermal stability, of the resulting complex molecules. The ability to build upon this core structure makes 3-(hexyloxy)-2-oxopropionaldehyde a potentially valuable building block for creating three-dimensional molecular diversity. nih.gov

Development of Chemical Tools and Probes for Biological Systems

The high reactivity of α-oxoaldehydes towards biological nucleophiles, such as amino acid residues in proteins, makes them suitable candidates for the design of chemical probes. researchgate.netrsc.org 3-(Hexyloxy)-2-oxopropionaldehyde could be adapted for such purposes, where the dicarbonyl unit acts as a reactive "warhead" for targeting specific biomolecules. The hexyloxy tail could be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable the detection and visualization of biological processes. nih.gov The development of such probes could aid in identifying the protein targets of reactive electrophilic species and in understanding the role of carbonyl stress in various pathological conditions. researchgate.netrsc.org

| Probe Type | Potential Reporter Group | Target Biomolecule | Application |

| Fluorescent Probe | Fluorophore (e.g., BODIPY, Rhodamine) | Proteins with nucleophilic residues | Imaging cellular processes, detecting enzyme activity |

| Affinity-based Probe | Biotin | Specific protein targets | Protein enrichment and identification |

| Cross-linking Agent | Photo-activatable group | Interacting proteins | Studying protein-protein interactions |

Potential in Materials Science Research and Polymer Chemistry

The aldehyde functionality of 3-(hexyloxy)-2-oxopropionaldehyde presents opportunities for its use in materials science and polymer chemistry. Aldehydes are known to undergo polymerization and can be incorporated into various polymer backbones. researchgate.net The presence of the hexyloxy side chain could influence the properties of the resulting polymer, such as its solubility, flexibility, and thermal characteristics. Furthermore, the α-keto aldehyde moiety can be utilized for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. nih.gov This could lead to the development of novel materials with tailored properties for applications in areas such as coatings, adhesives, and drug delivery systems. Keto-functionalized polymer scaffolds are versatile precursors for creating polymer side-chain conjugates. nih.gov